3-(Trifluoromethoxy)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-(Trifluoromethoxy)benzoic acid often involves complex reactions. For instance, the trifluoromethylation of benzoic acids, including similar compounds, can be achieved through nucleophilic substitution, using anhydrides as in situ activating agents. This process facilitates the preparation of aryl trifluoromethyl ketones from readily available materials (Liu et al., 2021).
Molecular Structure Analysis
The molecular structure of related benzoic acid derivatives has been extensively studied. For example, the crystal and molecular structure of a compound closely related to 3-(Trifluoromethoxy)benzoic acid has been determined through X-ray analysis, revealing interesting structural features and molecular interactions (Weissflog et al., 1996).
Chemical Reactions and Properties
Chemical reactions involving 3-(Trifluoromethoxy)benzoic acid derivatives are diverse. For example, a related compound, 3,5-dinitrobenzoperoxoic acid, exhibits specific intermolecular interactions, such as O-H⋅⋅⋅O hydrogen bonds, influencing its chemical properties and reactivity (Gamage et al., 2016).
Physical Properties Analysis
The physical properties of compounds similar to 3-(Trifluoromethoxy)benzoic acid are notable. For instance, certain benzoic acid derivatives exhibit mesophases and can form supramolecular organogels, which are of significant interest in materials science (Beginn et al., 2000).
Chemical Properties Analysis
The chemical properties of 3-(Trifluoromethoxy)benzoic acid and its derivatives are closely related to their molecular structure. The presence of the trifluoromethoxy group significantly influences the compound's reactivity, solubility, and other chemical properties. Research in this area is ongoing, with new findings contributing to a better understanding of these compounds (Lee et al., 2018).
Scientific Research Applications
Pharmaceuticals
- Field : Pharmaceutical compound synthesis .
- Application : 3-(Trifluoromethoxy)benzoic acid serves as an intermediate in the synthesis of various pharmaceutical compounds .
- Results : The outcomes would also depend on the specific pharmaceutical compound. The use of 3-(Trifluoromethoxy)benzoic acid as an intermediate suggests it plays a crucial role in the synthesis process .
Agrochemicals
- Field : Production of pesticides and insecticides .
- Application : 3-(Trifluoromethoxy)benzoic acid is used in the production of various pesticides and insecticides .
- Results : The outcomes would also depend on the specific pesticide or insecticide. The use of 3-(Trifluoromethoxy)benzoic acid in the production process suggests it contributes to the effectiveness of these agrochemicals .
Material Science
- Field : Advanced materials and polymers research .
- Application : 3-(Trifluoromethoxy)benzoic acid is suitable for research into advanced materials and polymers .
- Results : The outcomes would also depend on the specific material or polymer. The use of 3-(Trifluoromethoxy)benzoic acid in this research suggests it may have properties that are beneficial for the development of advanced materials and polymers .
Safety And Hazards
properties
IUPAC Name |
3-(trifluoromethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPFIWIMBJNFSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143906 | |
Record name | 3-(Trifluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethoxy)benzoic acid | |
CAS RN |
1014-81-9 | |
Record name | 3-(Trifluoromethoxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1014-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Trifluoromethoxy)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001014819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Trifluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(trifluoromethoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.548 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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